molecular formula C12H18ClNO B6157977 3-(4-methoxy-2-methylphenyl)pyrrolidine hydrochloride CAS No. 2613389-69-6

3-(4-methoxy-2-methylphenyl)pyrrolidine hydrochloride

Cat. No.: B6157977
CAS No.: 2613389-69-6
M. Wt: 227.7
InChI Key:
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Description

3-(4-methoxy-2-methylphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol . This compound features a pyrrolidine ring substituted with a 4-methoxy-2-methylphenyl group, making it a valuable scaffold in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-2-methylphenyl)pyrrolidine hydrochloride typically involves the reaction of 4-methoxy-2-methylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxy-2-methylphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

    Oxidation: Formation of 3-(4-hydroxy-2-methylphenyl)pyrrolidine hydrochloride.

    Reduction: Formation of 3-(4-methoxy-2-methylcyclohexyl)pyrrolidine hydrochloride.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-methoxy-2-methylphenyl)pyrrolidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-2-methylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity to these targets, leading to various biological effects. The methoxy and methyl groups on the phenyl ring can also influence the compound’s activity by affecting its electronic and steric properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxy-2-methylphenyl)pyrrolidine hydrochloride
  • 3-(4-methoxyphenyl)pyrrolidine hydrochloride
  • 3-(2-methylphenyl)pyrrolidine hydrochloride

Uniqueness

3-(4-methoxy-2-methylphenyl)pyrrolidine hydrochloride is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery and development .

Properties

CAS No.

2613389-69-6

Molecular Formula

C12H18ClNO

Molecular Weight

227.7

Purity

95

Origin of Product

United States

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